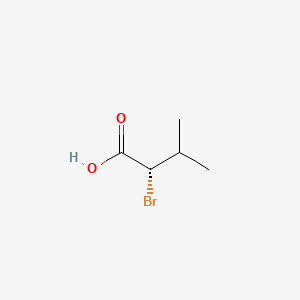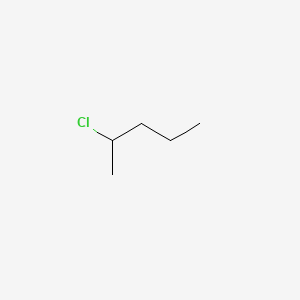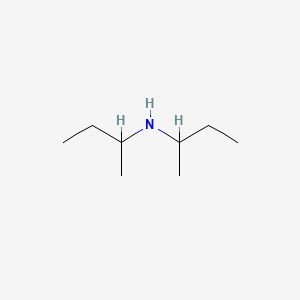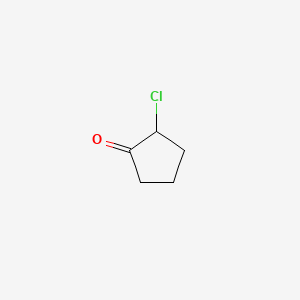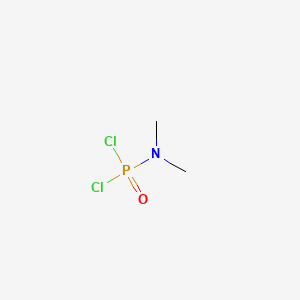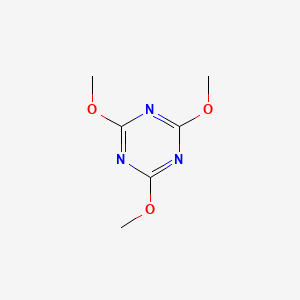
4,4-Diphenyl-2-cyclohexen-1-one
描述
4,4-Diphenyl-2-cyclohexen-1-one is an organic compound with the molecular formula C18H16O It is characterized by a cyclohexenone ring substituted with two phenyl groups at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: 4,4-Diphenyl-2-cyclohexen-1-one can be synthesized through several methods. One common approach involves the condensation of benzaldehyde with cyclohexanone in the presence of a base, followed by dehydration to form the desired product. The reaction typically requires conditions such as refluxing in ethanol with a catalytic amount of sodium hydroxide.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. The use of continuous flow reactors and more efficient catalysts can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions: 4,4-Diphenyl-2-cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert it into cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of diketones.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Halogenated aromatic compounds.
科学研究应用
4,4-Diphenyl-2-cyclohexen-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 4,4-Diphenyl-2-cyclohexen-1-one involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of new bonds. In biological systems, it may interact with enzymes and receptors, influencing cellular pathways and processes.
相似化合物的比较
Cyclohexenone: A simpler analog without phenyl substitutions.
Benzophenone: Contains two phenyl groups but lacks the cyclohexenone ring.
Diphenylmethane: Similar structure but with a methylene bridge instead of a cyclohexenone ring.
属性
IUPAC Name |
4,4-diphenylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O/c19-17-11-13-18(14-12-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-11,13H,12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFGFXHHSGISSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=CC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196460 | |
| Record name | 2-Cyclohexen-1-one, 4,4-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4528-64-7 | |
| Record name | 4,4-Diphenyl-2-cyclohexen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4528-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclohexen-1-one, 4,4-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004528647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4528-64-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Cyclohexen-1-one, 4,4-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary chemical reactions that 4,4-Diphenyl-2-cyclohexen-1-one undergoes?
A1: this compound is known to undergo electrochemical reduction, particularly in hydroethanolic solutions. This process involves two one-electron steps, resulting in the formation of hydrodimers. The reaction pathway depends on the pH of the solution. [] At lower pH values, the reduction proceeds through the protonated form of the molecule, while at higher pH values, the unprotonated form is reduced. [] This electrochemical behavior makes it a subject of interest for understanding electron transfer processes and potential applications in organic synthesis.
Q2: How does the structure of this compound influence its photochemical reactivity?
A2: Research indicates that introducing phenyl bridges into the structure of this compound significantly impacts its photochemical behavior. [] For example, the addition of ortho-ortho phenyl bridges can lead to the formation of bicyclo[3.1.0]one-2 (diphenyl-5,6) derivatives upon irradiation. [] This structural modification allows for controlled photochemical transformations, highlighting the potential for designing molecules with tailored photoreactivity.
Q3: Are there any crystallographic studies available for derivatives of this compound?
A3: Yes, the crystal structure of 6-(1-hydroxy-2,2-diphenylethyl)-4,4-diphenyl-2-cyclohexen-1-one, a derivative of the parent compound, has been determined. [] This study confirmed the erythro stereochemistry of the aldol adduct and revealed the presence of centrosymmetric O—H⋯O=C hydrogen-bonded dimers in the crystal lattice. [] These interactions contribute to the stability and packing arrangement of the molecules within the crystal.
Q4: What analytical techniques are commonly employed to study this compound and its derivatives?
A4: Various analytical techniques have been employed to investigate this compound and its derivatives. Electrochemical methods, such as polarography and cyclic voltammetry, are used to study the reduction mechanisms and electron transfer properties. [] Crystallographic techniques, like X-ray diffraction, provide insights into the three-dimensional structure and intermolecular interactions. [] Additionally, spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, are essential for structural characterization and monitoring reaction progress.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


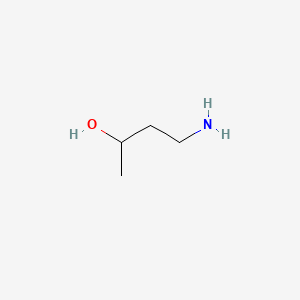
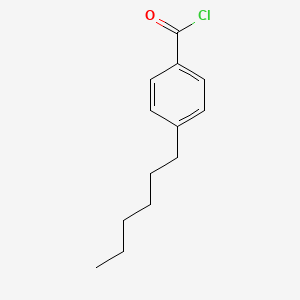

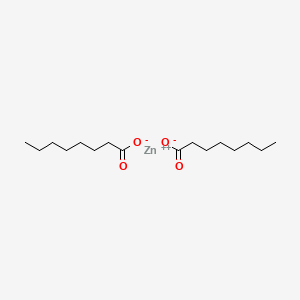
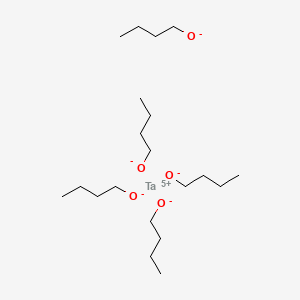
![trans-4'-Cyano-[1,1'-biphenyl]-4-yl 4-ethylcyclohexanecarboxylate](/img/structure/B1584027.png)
![1,3,3-trimethyl-2-[(methylphenylhydrazono)methyl]-3H-indolium methyl sulphate](/img/structure/B1584028.png)
